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3-(Azepan-2-YL)pentane-2,4-dione

Cat. No.: B13072279
M. Wt: 197.27 g/mol
InChI Key: BHRIGSNMXWJYLL-UHFFFAOYSA-N
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Description

Structural Features and Classification of 3-(Azepan-2-YL)pentane-2,4-dione

The molecular architecture of this compound is defined by the covalent linkage of a pentane-2,4-dione unit to an azepane ring at the second position of the heterocycle.

Characterization of the Pentane-2,4-dione (Acetylacetone) Moiety

The pentane-2,4-dione portion of the molecule is a classic example of a β-diketone. oxfordreference.com This functional group is characterized by two carbonyl groups separated by a single methylene (B1212753) carbon. A key feature of pentane-2,4-dione is its existence as a mixture of keto and enol tautomers. pearson.comwikipedia.org The enol form is particularly stable due to the formation of a conjugated system and a strong intramolecular hydrogen bond. pearson.com This tautomerism is a critical determinant of its chemical behavior. wikipedia.org Furthermore, the deprotonated form, acetylacetonate, acts as a bidentate ligand, readily forming stable complexes with a wide range of metal ions. wikipedia.orgnih.gov

Structural Interplay between the Azepane and Pentane-2,4-dione Subunits

The direct attachment of the azepane ring to the central carbon of the pentane-2,4-dione moiety creates a unique chemical environment. The electron-donating nature of the nitrogen atom in the azepane ring can influence the keto-enol equilibrium of the β-diketone. It is plausible that intramolecular hydrogen bonding could occur between the enolic hydroxyl group of the pentane-2,4-dione fragment and the nitrogen atom of the azepane ring, potentially stabilizing the enol tautomer.

Significance of β-Diketones in Contemporary Organic Chemistry

β-Diketones are exceptionally versatile building blocks in modern organic synthesis. ijpras.com They serve as precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, isoxazoles, and various fused ring systems. ijpras.commdpi.com Their ability to form stable metal complexes is exploited in catalysis, materials science, and as extractants for metal ions. nih.govmdpi.com The reactivity of the central carbon atom allows for a variety of substitution reactions, making them valuable intermediates in the construction of complex organic molecules. researchgate.netunirioja.es

Relevance of Azepane Derivatives in Advanced Organic Synthesis

Azepane derivatives are of considerable interest due to their prevalence in pharmacologically active compounds. acs.orgnih.gov The development of stereoselective methods for the synthesis of substituted azepanes is an active area of research. acs.orgnih.govrsc.org Strategies for their synthesis often involve ring-expansion reactions, reductive aminations, and various cyclization techniques. acs.orgrsc.org The incorporation of the azepane scaffold is a key step in the synthesis of numerous therapeutic agents.

Hypothesized Chemical and Synthetic Attributes of this compound

Based on the functionalities present, this compound is expected to exhibit a diverse range of chemical properties. The pentane-2,4-dione moiety provides a site for reactions such as alkylation and acylation at the central carbon, as well as condensation reactions with hydrazines and hydroxylamines to form heterocyclic rings. The azepane nitrogen can be expected to undergo reactions typical of secondary amines, such as N-alkylation, N-acylation, and salt formation with acids.

The synthesis of this compound would likely involve the C-alkylation of pentane-2,4-dione with a suitable azepane derivative. A plausible route could be the reaction of an enolate of acetylacetone (B45752) with a 2-haloazepane or a related electrophilic azepane precursor. researchgate.net Given the presence of two distinct reactive sites, the compound could serve as a versatile scaffold for the synthesis of more complex molecules, potentially with interesting biological activities.

Below is a table summarizing some of the key properties of the compounds discussed:

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC11H19NO2197.271513422-95-1
Pentane-2,4-dione (Acetylacetone)C5H8O2100.12123-54-6
AzepaneC6H13N99.17111-49-9
3-(Phenylhydrazono)pentane-2,4-dioneC11H12N2O2204.226134-57-2
4-(Azepan-2-yl)-2,2-dimethylpentan-3-oneC13H25NO211.351935371-41-7
3-(Adamantan-1-yl)pentane-2,4-dioneC15H22O2234.33Not Available
Azepane-2,4-dioneC6H9NO2127.1429520-88-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO2 B13072279 3-(Azepan-2-YL)pentane-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-(azepan-2-yl)pentane-2,4-dione

InChI

InChI=1S/C11H19NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h10-12H,3-7H2,1-2H3

InChI Key

BHRIGSNMXWJYLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCCCN1)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 Azepan 2 Yl Pentane 2,4 Dione

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. rsc.org This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions.

The primary disconnection for 3-(Azepan-2-YL)pentane-2,4-dione involves the carbon-nitrogen bond of the α-amino ketone functionality. rsc.orgresearchgate.net This is a logical and common strategy for α-amino ketones, as numerous methods exist for the formation of this bond. nih.gov The disconnection of the C-N bond suggests an amine and a carbonyl compound as precursors.

Another key disconnection strategy targets the carbon-carbon bond between the azepane ring and the pentane-2,4-dione moiety. This approach would involve the reaction of a pre-functionalized azepane with a pentane-2,4-dione derivative.

Disconnection Bond Cleaved Resulting Synthons Synthetic Equivalents
Strategy 1: C-N Bond C2 (Azepane) - N (Amine)Azepane cation and pentane-2,4-dione anion2-haloazepane and pentane-2,4-dione enolate
Strategy 2: C-C Bond C2 (Azepane) - C3 (Diketone)Azepane nucleophile and pentane-2,4-dione electrophileAzepane and 3-halopentane-2,4-dione

Based on the disconnection strategies, the following key precursors for the synthesis of this compound are identified:

Pentane-2,4-dione (Acetylacetone): A readily available and commonly used starting material in the synthesis of β-dicarbonyl compounds. researchgate.netnih.govpearson.com

Azepane: The seven-membered cyclic amine that forms the core of one part of the target molecule. The synthesis of substituted azepanes can be a complex endeavor, but various methods have been developed. acs.orgrsc.orgnih.govacs.orgthieme-connect.com

3-Halopentane-2,4-dione: A halogenated derivative of pentane-2,4-dione that can act as an electrophile in substitution reactions. nih.govsigmaaldrich.combldpharm.com 3-Chloropentane-2,4-dione is a commercially available example. nih.govsigmaaldrich.combldpharm.com

A functionalized azepane: Such as a 2-haloazepane or an azepane-derived imine, which would be required for specific synthetic routes.

Synthetic Routes to Functionalized Pentane-2,4-dione Derivatives

Several synthetic methodologies can be employed to functionalize pentane-2,4-dione at the C3 position, which are applicable to the synthesis of the target compound.

The direct C-alkylation of pentane-2,4-dione is a common method for introducing substituents at the C3 position. researchgate.net The reaction typically involves the deprotonation of pentane-2,4-dione with a suitable base to form a nucleophilic enolate, which then reacts with an electrophile. orgsyn.org

In the context of synthesizing this compound, this would involve the reaction of the pentane-2,4-dione enolate with a suitable 2-functionalized azepane, such as a 2-haloazepane. The choice of base and solvent is crucial to control the selectivity between C- and O-alkylation. researchgate.net

A study on the synthesis of 3-substituted derivatives of pentane-2,4-dione proposed an efficient method using chloro derivatives in the presence of sodium or potassium iodide, which converts them into more reactive iodo derivatives in situ (Finkelstein reaction). researchgate.net This approach could be adapted for the reaction with a 2-chloroazepane.

Reactant 1 Reactant 2 Base Solvent Product
Pentane-2,4-dione2-HaloazepaneK₂CO₃/NaIAcetone or MIBKThis compound

MIBK: Methyl isobutyl ketone

An alternative and widely used approach is the reaction of a pre-functionalized pentane-2,4-dione, such as 3-chloropentane-2,4-dione, with a nucleophile. nih.govsigmaaldrich.combldpharm.com In this case, azepane would act as the nucleophile, attacking the C3 position of the halogenated diketone and displacing the halide. organic-chemistry.org

This nucleophilic substitution reaction is a direct method for forming the C-N bond. The reaction conditions would need to be optimized to favor the desired substitution product and minimize potential side reactions.

Reactant 1 Reactant 2 Solvent Conditions
3-Chloropentane-2,4-dioneAzepaneAprotic polar solvent (e.g., DMF, DMSO)Mild heating

DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide

The Mannich reaction is a three-component condensation reaction that involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton, such as a ketone. wikipedia.orgorganic-chemistry.orgbyjus.comchemistrysteps.comlibretexts.org This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. byjus.com

A variation of the Mannich reaction could be envisioned for the synthesis of this compound. This would involve the reaction of pentane-2,4-dione with an imine pre-formed from azepane and a suitable aldehyde, or a one-pot reaction with all three components. The reaction is typically catalyzed by an acid or a base. wikipedia.orglibretexts.org

The mechanism involves the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. chemistrysteps.comlibretexts.org

Component 1 (Active H) Component 2 (Amine) Component 3 (Carbonyl) Catalyst
Pentane-2,4-dioneAzepaneFormaldehydeAcid or Base

Synthetic Approaches to 2-Substituted Azepane Moieties

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant scaffold in medicinal chemistry. lifechemicals.com The synthesis of 2-substituted azepanes can be approached through several effective methodologies.

Ring Expansion Methodologies for Azepane Formation

Ring expansion reactions offer a powerful route to azepane derivatives from smaller, more readily available cyclic precursors. These methods often provide excellent stereoselectivity and regioselectivity. rsc.org

One notable strategy involves the expansion of a piperidine (B6355638) ring. This can be achieved through various chemical transformations, including rearrangement reactions. rsc.orgyoutube.com For instance, diastereomerically pure azepane derivatives have been successfully prepared via piperidine ring expansion with high yields. rsc.org Another approach involves the transformation of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates through an Ullmann-type annulation/rearrangement cascade, demonstrating the utility of ring expansion from five-membered rings as well. nih.gov Additionally, the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines can lead to the formation of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds, which upon reductive amination can trigger cyclopropane (B1198618) ring cleavage to yield functionalized azepanes. rsc.org

A general strategy for the synthesis of N-heterocycles, including those with larger rings, involves a formal cross-dimerization between three-membered aza heterocycles and three- or four-membered-ring ketones, facilitated by synergistic bimetallic catalysis. nih.gov Furthermore, highly substituted azepanones can be synthesized from 2H-azirines through a stepwise annulation and ring-opening sequence. acs.orgacs.org

Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

The direct cyclization of acyclic precursors is a fundamental and widely used method for the synthesis of seven-membered nitrogen heterocycles like azepane. numberanalytics.com These reactions can be broadly categorized based on the type of bond formation.

Intramolecular nucleophilic or electrophilic substitution reactions are common strategies. numberanalytics.com A more advanced approach involves the cyclization of nitrogen-centered radicals, which is a powerful method for constructing a wide variety of nitrogen heterocycles. organicreactions.org These radical cyclizations can be initiated through various means, including photolysis, thermolysis, or redox processes, and are known for their efficiency. organicreactions.org

Brønsted acid-catalyzed arene-ynamide cyclization represents another effective method for preparing seven-membered ring enamides, which can be precursors to azepanes. nih.gov This reaction proceeds through a keteniminium intermediate. nih.gov Additionally, intramolecular 1,7-carbonyl-enamine cyclization has been explored as a novel method for azepine ring closure. chem-soc.si The synthesis of seven-membered heterocycles can also be achieved through methods that incorporate a nitrile solvent into a new fused ring system under amide activation conditions. nih.gov

Introduction of the 2-Substituent on the Azepane Ring

Once the azepane ring is formed, the introduction of a substituent at the 2-position is a critical step. The conformational flexibility of the azepane ring often plays a crucial role in its biological activity, making the precise placement of substituents important for drug design. lifechemicals.com

Direct C-H functionalization of unprotected cyclic amines at the α-position represents a modern and efficient approach. acs.org This can be achieved through various catalytic systems. Another strategy involves the synthesis of an enamine or imine intermediate from the cyclic amine, which can then react with an appropriate electrophile. For instance, the dehydrogenation of N-heterocycles can proceed through imine and enamine intermediates which can be manipulated for further functionalization. acs.org

Proposed Convergent and Divergent Synthetic Pathways for this compound

The final assembly of this compound can be envisioned through either convergent or divergent synthetic strategies.

Direct Coupling Strategies

A convergent approach would involve the direct coupling of a pre-formed 2-substituted azepane derivative with a pentane-2,4-dione moiety. One promising method is the direct oxidative cross-coupling between the C(sp³)–H bond at the 2-position of the azepane ring and a β-dicarbonyl compound. A similar reaction has been reported for the synthesis of β-dicarbonylated tetrahydropiperidines from piperidine derivatives and methyl ketones, proceeding through the in-situ generation of a cyclic enamine and an α-keto radical. figshare.com

Another potential direct coupling strategy could involve a palladium-catalyzed cross-coupling reaction. This might involve the conversion of the C-H bond at the 2-position of the azepane into a more reactive group, such as a thianthrenium salt, which can then undergo cross-coupling with the enolate of pentane-2,4-dione. acs.org The alkylation of β-dicarbonyl compounds like pentane-2,4-dione is a well-established reaction, where an enolate is generated and reacts with an alkyl halide in an SN2 fashion. pressbooks.pub A 2-haloazepane derivative could potentially serve as the alkylating agent in such a reaction.

Multi-Component Reaction Approaches

Divergent synthesis through multi-component reactions (MCRs) offers an efficient route to complex molecules in a single step. nih.govnih.gov An MCR could potentially construct the this compound framework from simpler starting materials.

For example, an Ugi-type reaction could be envisioned. The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. youtube.com A modified Ugi reaction could potentially incorporate the pentane-2,4-dione moiety. While a direct application to form the target molecule is not explicitly documented, the versatility of MCRs allows for the design of novel transformations. The components could be chosen to generate the azepane ring in situ or to couple a pre-formed fragment with the other reactants. For instance, a diamine could be used as a precursor to the azepane ring, which then participates in the MCR with a ketone and a phosphite (B83602) to form a benzodiazepine-like structure, showcasing the potential for seven-membered ring formation in MCRs. nih.gov

Stereoselective Synthesis Considerations for this compound

The synthesis of this compound introduces a chiral center at the C2 position of the azepane ring. Consequently, controlling the stereochemistry at this position is a critical aspect of its synthesis. The development of stereoselective methods would yield enantiomerically pure or enriched products, which is often crucial for applications in medicinal chemistry and materials science. Several strategies can be envisioned to achieve stereocontrol in the synthesis of this compound, drawing inspiration from established methods for the asymmetric synthesis of other 2-substituted azepanes.

One prominent approach involves the use of a chiral auxiliary . An optically pure chiral auxiliary can be attached to the nitrogen atom of the azepane precursor. This auxiliary would direct the approach of the pentane-2,4-dione enolate to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would then afford the enantiomerically enriched target compound. The choice of the chiral auxiliary is critical and would depend on its ability to effectively control the stereochemical outcome and its ease of introduction and removal.

Asymmetric catalysis represents another powerful tool for stereoselective synthesis. A chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex, could be employed in the alkylation reaction between the azepane precursor and pentane-2,4-dione. The chiral environment created by the catalyst would favor the formation of one enantiomer over the other. The efficiency of such a process would be highly dependent on the design of the chiral catalyst and the optimization of reaction conditions.

Furthermore, a substrate-controlled diastereoselective approach could be feasible if a chiral center is already present in the azepane precursor. For instance, if the synthesis starts from a chiral, non-racemic 2-substituted azepane derivative, the existing stereocenter could influence the stereochemical outcome of the subsequent alkylation step.

Finally, kinetic resolution of a racemic mixture of this compound could be employed. This can be achieved through enzymatic resolution or by using a chiral resolving agent to selectively react with one enantiomer, allowing for the separation of the other.

Stereoselective Strategy Description Potential Advantages Potential Challenges
Chiral Auxiliary Attachment of a chiral group to the azepane nitrogen to direct the alkylation stereoselectively.High diastereoselectivity can often be achieved.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity in the alkylation step.Atom-economical as the chiral source is used in catalytic amounts.Development of a highly effective catalyst can be challenging.
Substrate Control An existing stereocenter in the azepane precursor directs the stereochemistry of the new stereocenter.Can be highly effective if a suitable chiral precursor is available.Limited by the availability of appropriate chiral starting materials.
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture to allow for separation.Can be effective for separating enantiomers.The maximum theoretical yield for the desired enantiomer is 50%.

Spectroscopic Characterization of 3 Azepan 2 Yl Pentane 2,4 Dione

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for confirming the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For 3-(Azepan-2-YL)pentane-2,4-dione , with a molecular formula of C11H19NO2, the theoretical exact mass would be a key parameter for its identification. However, no published HRMS data for this specific compound are available.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to piece together its chemical architecture. For This compound , one would expect to observe characteristic fragmentation patterns arising from the cleavage of the azepane ring, the pentane-2,4-dione moiety, and the bond connecting them. Analysis of these fragments would provide invaluable information for confirming the compound's structure. At present, no such fragmentation data has been reported in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides insights into the electronic transitions within a molecule and can be used to study phenomena such as tautomerism.

Electronic Transitions and Chromophore Analysis

The pentane-2,4-dione portion of the molecule contains chromophores—parts of the molecule that absorb light—specifically the carbonyl groups. The electronic transitions associated with these groups, typically n→π* and π→π* transitions, would be expected to produce characteristic absorption bands in the UV region. The position and intensity of these bands would be influenced by the azepane substituent. Without experimental spectra, a detailed analysis of these transitions for This compound remains speculative.

Investigation of Keto-Enol Tautomerism in Solution

β-dicarbonyl compounds like pentane-2,4-dione are known to exist as a mixture of keto and enol tautomers in solution. This equilibrium can be readily studied using UV-Vis spectroscopy, as the keto and enol forms have distinct absorption spectra. The enol form, often stabilized by intramolecular hydrogen bonding, typically absorbs at a longer wavelength than the keto form. The investigation of the keto-enol tautomerism of This compound in various solvents would provide valuable information about its structure and stability in solution. However, no such studies have been published.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of This compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at the chiral center of the azepane ring and the preferred tautomeric form in the crystal lattice. Currently, there are no published crystal structures for this compound.

Solid-State Molecular Structure Determination

The determination of the solid-state molecular structure of this compound would involve the growth of a suitable single crystal, which is then analyzed using an X-ray diffractometer. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of the atoms.

Had the data been available, a detailed table of key bond lengths and angles of the azepane and pentane-2,4-dione moieties would be presented here. This would include, for instance, the C-C and C-N bond lengths within the seven-membered azepane ring, the C-C and C=O bond lengths of the diketone fragment, and the crucial bond connecting the two structural motifs. Torsion angles would also be reported to describe the conformation of the rings and the relative orientation of the substituents.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Details for this compound.

ParameterValue (Hypothetical)
Chemical formulaC₁₁H₁₉NO₂
Formula weight197.27 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)13.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1135.6
Z4
Calculated density (g/cm³)1.154
R-factor0.045
wR-factor0.123

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of crystal packing reveals how individual molecules of this compound would arrange themselves in the solid state. This arrangement is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. It maps the regions of close contact between neighboring molecules in a crystal. The analysis generates a three-dimensional surface around a molecule, color-coded to indicate the nature and strength of the intermolecular contacts. For instance, strong interactions like hydrogen bonds are typically represented by distinct red areas on the surface.

Based on a comprehensive review of scientific literature and chemical databases, there are currently no published computational and theoretical investigation studies specifically focused on the chemical compound This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses as requested in the provided outline for the following sections:

Computational and Theoretical Investigations of 3 Azepan 2 Yl Pentane 2,4 Dione

Molecular Dynamics Simulations:

Exploration of Conformational Landscape in Solution

To generate a scientifically accurate article with the specified depth and data, the foundational research—including quantum chemical calculations and molecular dynamics simulations—must first be conducted and published by the scientific community. As no such studies are currently available for this specific molecule, the creation of the requested article with factual data is not feasible.

Intermolecular Interaction Dynamics

No research data available.

Studies on Keto-Enol Tautomerism and Equilibrium Constants

No research data available.

Theoretical Elucidation of Reaction Mechanisms and Transition States

No research data available.

Chemical Reactivity and Derivatization of 3 Azepan 2 Yl Pentane 2,4 Dione

Reactions at the β-Diketone Moiety

The pentane-2,4-dione (acetylacetone) portion of the molecule is a classic example of a β-diketone, which exists in a tautomeric equilibrium between the diketo and enol forms. This enolic character is central to its reactivity, particularly at the α-carbon (C3), which is flanked by the two carbonyl groups.

Electrophilic Substitution and Further Alkylation at the α-Carbon

The α-carbon of the pentane-2,4-dione moiety in 3-(Azepan-2-YL)pentane-2,4-dione is activated by the two adjacent carbonyl groups, making the proton at this position acidic. However, in the parent compound, this position is already substituted with the azepanyl group. Further substitution at this carbon is not straightforward. In contrast, for unsubstituted pentane-2,4-dione, the α-proton is readily removed by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can undergo electrophilic substitution reactions. nih.govtandfonline.com

Alkylation of pentane-2,4-dione at the α-carbon is a well-established reaction. wikipedia.orgmdpi.comresearchgate.net The enolate, generated by treatment with a base, readily reacts with alkyl halides in an SN2 fashion to yield 3-substituted pentane-2,4-diones. nih.govchegg.com The choice of base and reaction conditions can be crucial. Using one equivalent of a base typically leads to monoalkylation. pressbooks.pub However, the use of a second equivalent of a stronger base can deprotonate one of the terminal methyl groups, leading to alkylation at that position. pressbooks.pub

For this compound, direct further alkylation at the α-carbon is sterically hindered and electronically disfavored. However, reactions involving the enolate are still central to its chemistry.

Table 1: Illustrative Examples of α-Alkylation of Pentane-2,4-dione

Alkylating AgentBaseSolventProductYield (%)Reference
CH₃INaHTHF3-Methylpentane-2,4-dione~80 pressbooks.pub
C₂H₅BrNaOEtEtOH3-Ethylpentane-2,4-dione~75 nih.gov
Allyl BromideK₂CO₃Acetone3-Allylpentane-2,4-dione~85 nih.gov

This table presents examples of α-alkylation on the parent pentane-2,4-dione for illustrative purposes.

Condensation Reactions with Carbonyl Compounds and Amines

The activated methylene (B1212753) group of β-diketones can participate in condensation reactions with aldehydes and ketones, often catalyzed by a base. researchgate.netresearchgate.net These Knoevenagel-type condensations typically involve the formation of a new carbon-carbon double bond. nih.gov For instance, pentane-2,4-dione can condense with aromatic aldehydes in the presence of a catalyst to form α,β-unsaturated ketones. acs.org Given the substitution at the α-carbon in this compound, such reactions would likely involve one of the terminal methyl groups after activation with a strong base.

Condensation with amines leads to the formation of β-enaminones. youtube.com This reaction involves the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration. The presence of the azepane nitrogen in this compound introduces the possibility of intramolecular reactions, although intermolecular condensations with other amines are also feasible.

Cyclocondensation Reactions for Heterocycle Formation (e.g., pyrazoles, isoxazoles)

β-Diketones are versatile precursors for the synthesis of various heterocyclic compounds. The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is a classic method for preparing pyrazoles, known as the Knorr pyrazole (B372694) synthesis. organic-chemistry.orgyoutube.comrsc.orgunirioja.es The reaction proceeds through the formation of a di-imine intermediate which then cyclizes and dehydrates to form the aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines and unsymmetrical β-diketones can be an issue, but conditions can often be controlled to favor one isomer. youtube.comnih.gov

Similarly, the reaction of β-diketones with hydroxylamine (B1172632) hydrochloride yields isoxazoles. nih.govorganic-chemistry.org This reaction provides a straightforward route to 3,5-disubstituted isoxazoles. chemrxiv.org The reaction of 3-substituted pentane-2,4-diones with hydroxylamine is a known method for producing 3,4,5-trisubstituted isoxazoles. nih.govbeilstein-journals.orgacsgcipr.org

Table 2: Heterocycle Formation from β-Diketones

β-DiketoneReagentHeterocycleTypical ConditionsReference
Pentane-2,4-dioneHydrazine hydrate3,5-DimethylpyrazoleAcetic acid, reflux organic-chemistry.org
3-Methylpentane-2,4-dionePhenylhydrazine1-Phenyl-3,4,5-trimethylpyrazoleEthanol, reflux nih.gov
Pentane-2,4-dioneHydroxylamine hydrochloride3,5-DimethylisoxazoleEthanol, reflux organic-chemistry.org
3-Chloropentane-2,4-dioneHydroxylamine hydrochloride3-Chloro-4,5-dimethylisoxazoleAqueous base nih.gov

This table provides illustrative examples of heterocycle synthesis from related β-diketones.

Reactivity of the Azepane Nitrogen Atom

The nitrogen atom in the azepane ring of this compound is a secondary amine and thus exhibits typical nucleophilic and basic properties. It can readily participate in reactions such as alkylation, acylation, and salt formation.

N-Alkylation and N-Acylation Reactions

As a secondary amine, the azepane nitrogen can be alkylated by reacting with alkyl halides. mdpi.commdpi.com This SN2 reaction converts the secondary amine into a tertiary amine. The reactivity follows the general trend for alkyl halides (I > Br > Cl). mdpi.com N-alkylation can also be achieved using other methods, such as reductive amination or reaction with alcohols under specific catalytic conditions. For 2-substituted azepanes, the steric hindrance from the substituent at the 2-position can influence the rate of N-alkylation. acs.org

N-acylation of the azepane nitrogen can be accomplished using acylating agents like acid chlorides or acid anhydrides to form the corresponding amide. nih.gov This reaction is generally robust and provides a means to introduce a wide variety of functional groups onto the nitrogen atom. The resulting amide group can alter the chemical and physical properties of the molecule significantly.

Table 3: Examples of N-Alkylation and N-Acylation of Cyclic Amines

Cyclic AmineReagentProduct TypeGeneral ConditionsReference
Piperidine (B6355638)Benzyl bromideN-Benzylated amineK₂CO₃, Acetonitrile, reflux mdpi.com
PyrrolidineAcetyl chlorideN-Acetylated amideTriethylamine, DCM, 0 °C to rt nih.gov
AzepaneMethyl iodideN-Methylated amine- mdpi.com
2-Aminothiophene derivativeBoc-anhydrideN-Boc protected amineMild base acs.org

This table shows general examples of N-alkylation and N-acylation on related cyclic amines.

Salt Formation and Quaternization

Being a basic secondary amine, the azepane nitrogen readily reacts with acids to form ammonium (B1175870) salts. This is a simple acid-base reaction and can be used for purification or to modify the solubility of the compound.

Further alkylation of the tertiary amine formed from N-alkylation leads to the formation of a quaternary ammonium salt. researchgate.net This reaction, known as the Menshutkin reaction, involves the treatment of the tertiary amine with an alkyl halide. researchgate.net The resulting quaternary ammonium salts are ionic compounds with distinct properties compared to their neutral amine precursors. The formation of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine group has also been synthesized, indicating a pathway for derivatization. google.comgoogle.com

Functionalization of the Azepane Ring System

The azepane moiety in this compound contains a secondary amine and multiple methylene (CH₂) groups, which are potential sites for functionalization. The conformational flexibility of the seven-membered ring is a key characteristic that can influence its reactivity and is often a critical factor in the biological activity of azepane-containing molecules. lifechemicals.com The ability to introduce substituents can be crucial for tuning the molecule's properties.

Functionalization of the azepane ring can occur at the nitrogen atom or at the carbon atoms of the ring.

N-Functionalization: The secondary amine (N-H) of the azepane ring is the most reactive site for functionalization. It can readily undergo a variety of standard transformations:

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved using alkyl halides or through reductive amination. This is a fundamental modification to introduce structural diversity.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides. This modification can alter the electronic properties and hydrogen bonding capacity of the nitrogen atom.

N-Arylation: The introduction of an aryl group, typically via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), is a common strategy in the synthesis of bioactive compounds.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonamides, which are stable functional groups often used in medicinal chemistry.

C-H Functionalization: Direct functionalization of the C-H bonds at the unsubstituted positions of the azepane ring is more challenging but represents a modern approach to complex molecule synthesis. While specific examples for this compound are not available, general methods for C-H functionalization of saturated heterocycles could potentially be applied. These reactions are often mediated by transition metal catalysts and can allow for the introduction of substituents at positions that are difficult to access through traditional synthetic routes. For instance, iridium-catalyzed C-H borylation has been used to functionalize related amine-containing structures. worktribe.com

The azepane ring is a saturated, seven-membered ring and is generally stable under many reaction conditions. Unlike highly strained rings such as epoxides or aziridines, the azepane ring does not readily undergo ring-opening reactions. youtube.comyoutube.com However, specific types of rearrangements can be induced under certain conditions, often involving the generation of a reactive intermediate.

Ring Expansion/Contraction: While less common for a pre-formed azepane, ring expansion of smaller rings (like piperidines) is a known strategy to synthesize azepanes. rsc.org Conversely, ring-contraction reactions of azepanes are not typical but can occur through specific rearrangement pathways, such as the Favorskii rearrangement if a suitable leaving group is present alpha to a carbonyl group within a fused ring system. msu.edu

Beckmann Rearrangement: A relevant rearrangement for related structures involves the Beckmann rearrangement of an oxime. byjus.comlibretexts.org If the pentane-2,4-dione moiety were to be modified to form a cyclic ketone fused to the azepane, followed by oximation, a Beckmann rearrangement could theoretically be used to expand or modify the heterocyclic system. For example, a smooth Beckmann rearrangement has been used to produce a lactam from an oxime in the synthesis of complex alkaloids. nih.gov

Photochemical Rearrangements: Photochemical methods have also been employed to construct and rearrange azepane-type structures. For instance, a photochemical rearrangement of N-vinylpyrrolidinones has been reported as a method to access azepin-4-ones, representing a ring expansion approach. nih.gov

The applicability of these ring-opening and rearrangement reactions to this compound itself is speculative and would depend on prior modification of the molecule to install the necessary functional groups to trigger such transformations.

Coordination Chemistry of 3 Azepan 2 Yl Pentane 2,4 Dione

Ligand Properties of 3-(Azepan-2-YL)pentane-2,4-dione

The coordination behavior of this compound is dictated by the interplay of its two key functional moieties: the β-diketone system and the azepane ring.

The pentane-2,4-dione (acetylacetone, acac) portion of the molecule is a classic bidentate O,O'-donor ligand. Following deprotonation of the acidic methylene (B1212753) proton (at the C3 position), the resulting enolate anion exhibits resonance, leading to delocalization of the negative charge over the two oxygen atoms. This forms a stable six-membered chelate ring upon coordination with a metal ion. The stability of these metal-acetylacetonate complexes is well-documented and is a cornerstone of coordination chemistry. The presence of the azepanyl substituent at the 3-position can influence the electronic properties of the β-diketone system through inductive effects, which may in turn modulate the stability of the resulting metal complexes.

Investigation of Complex Stability and Stoichiometry

The stability and stoichiometry of the metal complexes of this compound in solution can be investigated using various analytical techniques.

Spectrophotometric Titration: This method involves monitoring the changes in the UV-Visible absorption spectrum of the ligand or metal ion upon complex formation. By systematically varying the metal-to-ligand ratio, one can determine the stoichiometry of the complex using methods like the mole-ratio method or Job's method of continuous variation.

Potentiometric Titration: This technique is used to determine the stability constants of the metal complexes. It involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base. The resulting titration curve can be analyzed to calculate the formation constants (log β) of the complexes.

The stability of the complexes would be influenced by several factors, including the nature of the metal ion (following the Irving-Williams series for divalent transition metals: Mn < Fe < Co < Ni < Cu > Zn), the pH of the solution, and the solvent system used. The presence of the azepane nitrogen and its potential to participate in coordination could lead to enhanced stability compared to simple β-diketone ligands, a phenomenon known as the chelate effect.

Electronic and Magnetic Properties of Metal Complexes

No published data exists on the electronic or magnetic properties of metal complexes derived from this compound.

Catalytic Applications of Derived Metal Complexes

There is no available information in the scientific literature regarding the catalytic applications of metal complexes of this compound.

Table of Chemical Compounds

Potential Applications and Research Directions in Advanced Chemical Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

Pentane-2,4-dione and its derivatives are well-established as versatile building blocks in organic synthesis, primarily due to the reactivity of the dicarbonyl functionality and the acidity of the α-proton. wikipedia.orgyoutube.compressbooks.pub The presence of the azepane ring at the 3-position of the pentane-2,4-dione core in 3-(Azepan-2-YL)pentane-2,4-dione introduces a new dimension of complexity and functionality. This combination could allow for the construction of intricate molecular architectures that are otherwise difficult to access.

The azepane moiety, a saturated seven-membered heterocycle, is a significant structural motif in a variety of natural products and bioactive molecules. researchgate.netnih.gov Its incorporation into the pentane-2,4-dione framework could serve several purposes. The nitrogen atom in the azepane ring can act as a nucleophile or a base, influencing intramolecular reactions or serving as a point of attachment for further functionalization. The stereochemistry of the azepane ring can also be exploited to introduce chirality into the final molecule, which is of paramount importance in medicinal chemistry and materials science.

The dicarbonyl portion of the molecule can undergo a wide range of reactions, including condensations with hydrazines to form pyrazoles or with ureas to yield pyrimidines. wikipedia.org The presence of the bulky azepane substituent could influence the regioselectivity and stereoselectivity of these cyclization reactions, leading to the formation of novel heterocyclic systems. These heterocycles are known to have diverse applications in pharmaceuticals and materials science. researchgate.nettandfonline.com

Development of Novel Synthetic Methodologies Leveraging its Structural Features

The unique structural features of this compound could be leveraged for the development of novel synthetic methodologies. The acidity of the proton at the 3-position, flanked by two carbonyl groups, makes it susceptible to deprotonation to form a stable enolate. youtube.comuobabylon.edu.iq This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions, allowing for the introduction of additional substituents. pressbooks.pub

The development of efficient methods for the synthesis of 3-substituted derivatives of pentane-2,4-dione is an active area of research. researchgate.net By analogy, novel strategies could be devised for the selective functionalization of this compound. For instance, the nitrogen atom of the azepane ring could be used to direct metal catalysts to the dicarbonyl moiety, enabling site-selective transformations.

Furthermore, the compound could be employed in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. rsc.org The presence of multiple reactive sites—the dicarbonyl group and the azepane nitrogen—makes this compound an attractive candidate for the discovery of new multicomponent reactions, leading to the rapid generation of molecular diversity.

Exploration in Materials Science

The properties of this compound suggest its potential exploration in the field of materials science, particularly as a precursor for functional polymers and as a component in optoelectronic materials.

Precursors for Functional Polymers

β-Dicarbonyl compounds can be used to synthesize or modify polymers, imparting specific functionalities. researchgate.netrsc.org The pentane-2,4-dione moiety in this compound can act as a chelating agent for metal ions. chemeurope.comresearchgate.net This property could be exploited to create cross-linked polymer networks or to incorporate metal centers into polymer backbones, leading to materials with interesting catalytic, magnetic, or optical properties. The azepane ring could also influence the polymer's physical properties, such as its solubility and thermal stability.

Components in Optoelectronic Materials

Organic materials with tailored optoelectronic properties are in high demand for applications in areas such as light-emitting diodes (LEDs) and solar cells. acs.orgrsc.org The conjugation within the enol form of the pentane-2,4-dione moiety can be extended through chemical modification. It is conceivable that derivatives of this compound could be designed to have specific absorption and emission properties. The non-polar azepane group might also enhance the solubility of such materials in organic solvents, facilitating their processing into thin films for device fabrication.

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.orgnumberanalytics.com The structure of this compound suggests its potential application in this field, particularly in the context of host-guest interactions.

Host-Guest Interactions

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. numberanalytics.commdpi.com The pentane-2,4-dione unit, especially in its enol form, can participate in hydrogen bonding. This, combined with the potential for van der Waals interactions involving the azepane ring, could allow this compound to act as a host for small organic molecules or ions. The shape and size of the binding cavity could be tuned by modifying the substituents on the azepane ring. Conversely, the molecule itself could act as a guest, binding to larger host molecules such as cyclodextrins or calixarenes. nih.govrsc.org The study of such host-guest systems could lead to the development of new sensors, catalysts, or drug delivery systems.

Article on this compound Cannot Be Generated Due to Lack of Scientific Literature

An article focusing on the chemical compound "this compound," with a specific emphasis on its potential applications in advanced chemical synthesis, particularly in self-assembly processes and its contribution to the synthesis of natural product scaffolds, cannot be generated at this time. A thorough search of available scientific literature and chemical databases has revealed a significant lack of published research on this specific molecule.

While general information regarding the synthesis of substituted pentane-2,4-diones and the broader chemical class of azepanes is available, there is no specific data, research findings, or discussions pertaining to "this compound" in the context of the requested topics. The investigation into its role in self-assembly or its application as a scaffold in natural product synthesis has not been documented in the accessible scientific domain.

Consequently, any attempt to construct an article based on the provided outline would result in speculation or the inclusion of information on related but distinct compounds, which would violate the strict content exclusions and the core focus on the specified molecule. To maintain scientific accuracy and adhere to the user's instructions, the generation of the requested article is not possible without foundational research on "this compound."

Conclusion and Future Perspectives in the Research of 3 Azepan 2 Yl Pentane 2,4 Dione

Summary of Current Understanding and Identified Research Gaps

A comprehensive review of the scientific literature reveals a striking absence of dedicated research on 3-(Azepan-2-YL)pentane-2,4-dione. Its existence is primarily documented in the catalogues of chemical suppliers, indicating its availability for research purposes. acs.orgresearchgate.netunirioja.esbldpharm.comchemsrc.comambeed.com However, there is a significant dearth of published studies detailing its synthesis, spectroscopic characterization, physical properties, or potential applications.

This lack of information represents a major research gap. The azepane ring system is a crucial structural motif found in a variety of bioactive natural products and synthetic molecules, exhibiting a wide range of medicinal properties including antidiabetic, anticancer, and antiviral activities. nih.gov Despite this, the seven-membered azepane ring is notably underrepresented in medicinal chemistry libraries compared to five- and six-membered nitrogen heterocycles, leaving a substantial area of chemical space unexplored. researchgate.netmanchester.ac.uk

Similarly, pentane-2,4-dione (also known as acetylacetone) and its derivatives are highly versatile building blocks in organic synthesis. pressbooks.pubvpscience.org The presence of the β-dicarbonyl moiety allows for the formation of stable enolates and subsequent reactions to create a variety of heterocyclic compounds and coordination complexes. researchgate.netvpscience.orgresearchgate.netresearchgate.netrsc.org

The combination of these two moieties in this compound suggests a molecule with potentially interesting and useful properties. The absence of research into this specific compound means that its potential remains entirely untapped.

Emerging Research Avenues and Challenges

The exploration of this compound can begin by drawing parallels with the extensive research on related azepane and β-dicarbonyl compounds.

Potential Synthetic Routes: The primary challenge in the study of this compound is its synthesis. General methods for the C-alkylation of pentane-2,4-dione are well-established, typically involving the reaction of its enolate with an appropriate alkyl halide. unirioja.espressbooks.pubresearchgate.net Therefore, the synthesis of this compound would likely involve the preparation of a suitable 2-functionalized azepane derivative, such as 2-haloazepane or a related electrophile.

The synthesis of substituted azepanes can be challenging. nih.gov However, various strategies have been developed, including ring-closing metathesis, photochemical ring expansion of nitroarenes, and catalytic cyclization reactions. researchgate.netmanchester.ac.ukresearchgate.netnih.gov A potential route could involve the synthesis of 2-chloro or 2-bromoazepane followed by its reaction with the sodium or potassium salt of pentane-2,4-dione.

Potential Applications: Given the biological significance of the azepane scaffold, a primary research avenue would be the investigation of the pharmacological properties of this compound. The compound could be screened for a variety of biological activities, including but not limited to:

Enzyme Inhibition: The azepane moiety is present in various enzyme inhibitors.

Anticancer and Antimicrobial Activity: Many nitrogen-containing heterocycles exhibit cytotoxic and antimicrobial effects.

Central Nervous System Activity: The lipophilic nature of the compound might allow it to cross the blood-brain barrier, suggesting potential for neurological applications.

Furthermore, the β-dicarbonyl moiety makes this compound an excellent candidate as a ligand for the formation of metal complexes. These complexes could have applications in catalysis, materials science, or as metallodrugs.

The primary challenge in these explorations will be the initial synthesis and purification of the compound in sufficient quantities for thorough investigation. The stereochemistry at the 2-position of the azepane ring will also need to be considered, as different stereoisomers may exhibit different biological activities.

Strategic Directions for Future Investigations into this compound

To unlock the potential of this under-researched compound, a clear strategic approach is necessary.

Phase 1: Synthesis and Characterization The immediate priority is the development of a reliable and scalable synthetic route to this compound. This should include:

Investigation of different synthetic strategies for the preparation of the 2-functionalized azepane precursor.

Optimization of the coupling reaction with pentane-2,4-dione.

Thorough spectroscopic characterization of the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Phase 2: Exploratory Screening Once a synthetic route is established, the compound should undergo broad-based screening to identify any potential biological activities. This could involve:

Screening against a panel of cancer cell lines.

Testing for antimicrobial activity against a range of bacteria and fungi.

In vitro screening against a variety of enzymes and receptors.

Phase 3: Focused Investigation and Analogue Synthesis If promising "hits" are identified in the exploratory screening phase, future research should focus on:

In-depth investigation of the mechanism of action for any observed biological activity.

Synthesis of a library of analogues by modifying both the azepane and the pentane-2,4-dione moieties to establish structure-activity relationships (SAR).

Evaluation of the potential of any resulting metal complexes in catalysis or as therapeutic agents.

The journey from an uncharacterized chemical entity to a valuable molecule is a long one, but for this compound, the path is clear. By systematically addressing the current research gaps, the scientific community can begin to uncover the hidden potential of this intriguing compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.